

In-Depth Technical Guide to 2-Chloro-6-Methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-Methylphenyl Isothiocyanate

Cat. No.: B102616

[Get Quote](#)

CAS Number: 19241-34-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-6-Methylphenyl Isothiocyanate**, a versatile chemical intermediate with significant applications in synthetic chemistry and drug discovery. This document details its physicochemical properties, synthesis protocols, reactivity, and its role in the development of targeted therapeutics, particularly as a key structural component of the dual Src/Abl kinase inhibitor, Dasatinib (BMS-354825).

Physicochemical and Spectroscopic Data

While specific experimental data for **2-Chloro-6-Methylphenyl Isothiocyanate** is not widely published, the following table summarizes its known properties and provides comparative data from structurally similar compounds. This information is crucial for its handling, characterization, and use in synthetic applications.

Property	Value for 2-Chloro-6-Methylphenyl Isothiocyanate	Comparative Data for Similar Compounds
CAS Number	19241-34-0 [1]	2,6-Dimethylphenyl isothiocyanate: 19241-16-8 2-Bromophenyl isothiocyanate: 13037-60-0 [2]
Molecular Formula	C ₈ H ₆ CINS [3]	2,6-Dimethylphenyl isothiocyanate: C ₉ H ₉ NS 2-Bromophenyl isothiocyanate: C ₇ H ₄ BrNS
Molecular Weight	183.66 g/mol [3]	2,6-Dimethylphenyl isothiocyanate: 163.24 g/mol 2-Bromophenyl isothiocyanate: 214.08 g/mol [2]
Appearance	Yellow to brown liquid [3]	2-Bromophenyl isothiocyanate: liquid [2]
Odor	Pungent [3]	Methyl isothiocyanate: Sharp odor [4]
Boiling Point	Not available	2,6-Dimethylphenyl isothiocyanate: 247 °C (lit.) 2-Bromophenyl isothiocyanate: 257 °C/770 mmHg (lit.) [2]
Density	Not available	2,6-Dimethylphenyl isothiocyanate: 1.085 g/mL at 25 °C (lit.) 2-Bromophenyl isothiocyanate: 1.591 g/mL at 25 °C (lit.) [2]
Refractive Index	Not available	2,6-Dimethylphenyl isothiocyanate: n ₂₀ /D 1.627 (lit.) 2-Bromophenyl isothiocyanate: n ₂₀ /D 1.6843 (lit.) [2]

Solubility	Soluble in organic solvents; limited solubility in water. ^[3]	Methyl isothiocyanate: Readily soluble in common organic solvents. ^[4]
------------	--	---

Spectroscopic Data:

- Infrared (IR) Spectroscopy: Aromatic isothiocyanates exhibit a strong, characteristic absorption band for the asymmetric vibration of the $\text{-N}=\text{C}=\text{S}$ group in the range of 2000-2200 cm^{-1} ^[5]. Other expected bands would include those for aromatic C-H and C=C stretching, and C-Cl stretching.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the three protons on the phenyl ring, and a singlet in the aliphatic region (around 2.3-2.5 ppm) for the methyl group protons.
 - ^{13}C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methyl carbon, and a characteristic, often broad, signal for the isothiocyanate carbon ($\text{-N}=\text{C}=\text{S}$) typically found in the 120-140 ppm region.
- Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns of isothiocyanates often involve the loss of the NCS group or rearrangements.^[4]

Synthesis of 2-Chloro-6-Methylphenyl Isothiocyanate

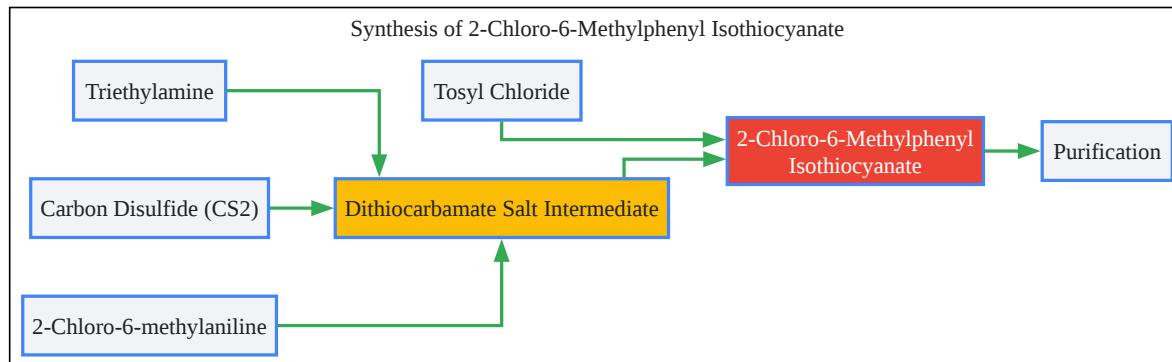
The synthesis of aryl isothiocyanates is a well-established process in organic chemistry. A common and effective method involves the reaction of the corresponding aniline with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent.

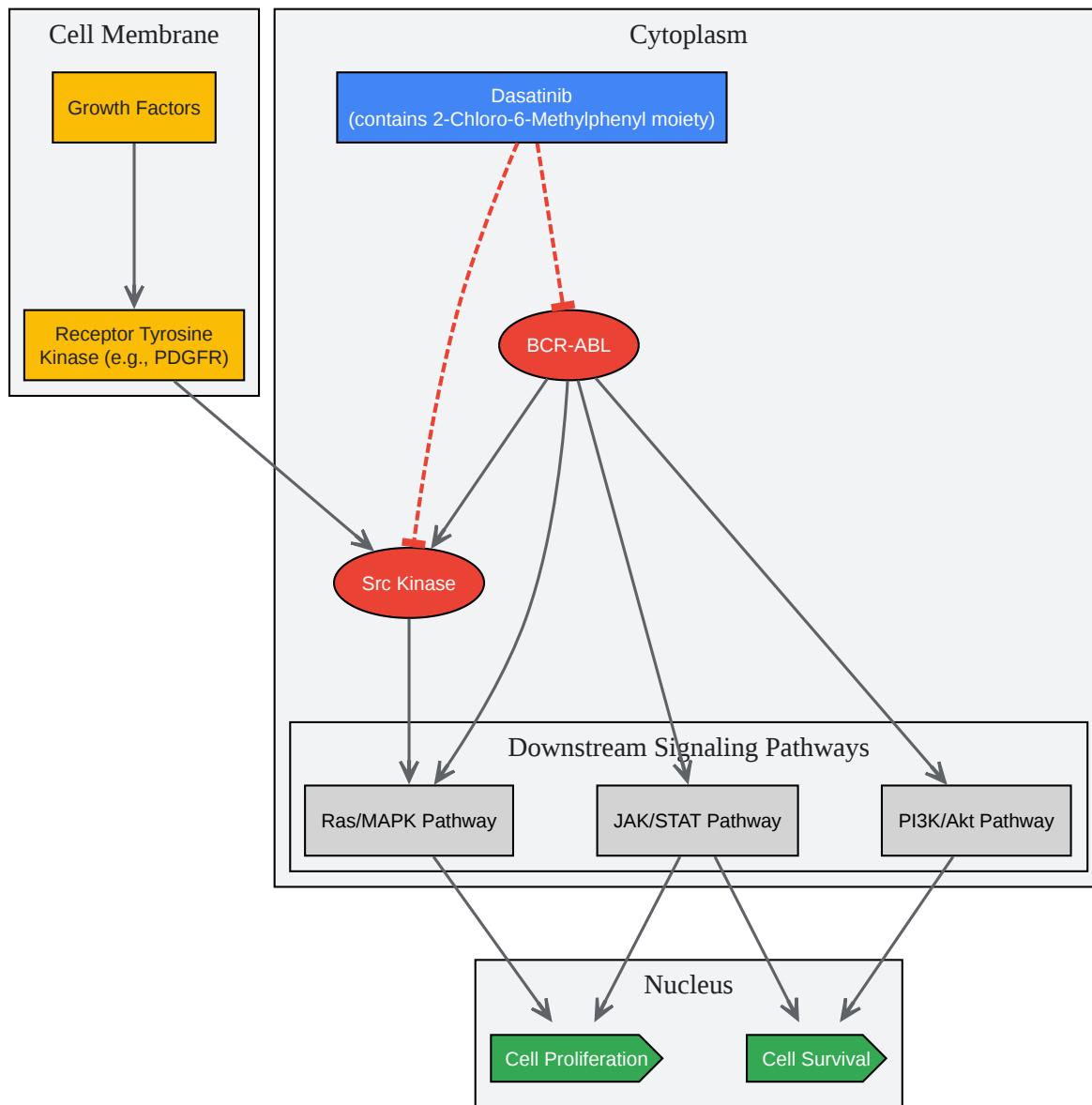
Experimental Protocol: Synthesis from 2-Chloro-6-methylaniline

This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.

Materials:

- 2-Chloro-6-methylaniline
- Carbon disulfide (CS_2)
- Triethylamine (Et_3N) or another suitable base
- Tosyl chloride (TsCl) or another desulfurizing agent
- Dichloromethane (CH_2Cl_2) or another suitable organic solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)


Procedure:


- Formation of the Dithiocarbamate Salt:
 - In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-6-methylaniline (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
- Desulfurization:
 - Cool the reaction mixture back to 0 °C.
 - Add a solution of tosyl chloride (1.1 equivalents) in dichloromethane dropwise.
 - Stir the reaction at room temperature for an additional 1-2 hours.

- Work-up and Purification:

- Quench the reaction by adding water.
- Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **2-Chloro-6-Methylphenyl Isothiocyanate**.

Workflow Diagram:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. 2-Bromophenyl isothiocyanate 98 13037-60-0 [sigmaaldrich.com]
- 3. CAS 19241-34-0: 2-Chloro-6-methylphenyl isothiocyanate [cymitquimica.com]
- 4. scispace.com [scispace.com]
- 5. chemicalpapers.com [chemicalpapers.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2-Chloro-6-Methylphenyl Isothiocyanate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102616#2-chloro-6-methylphenyl-isothiocyanate-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com